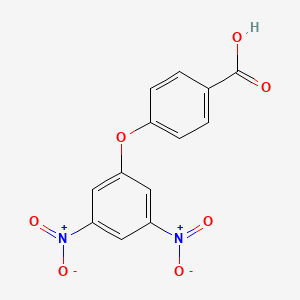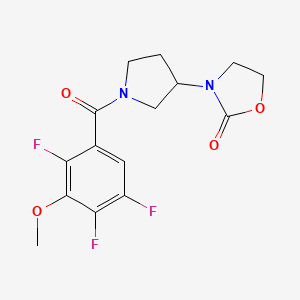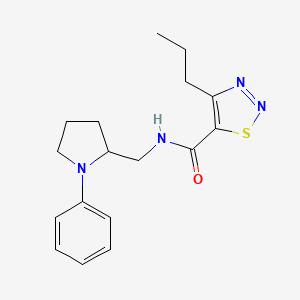![molecular formula C21H23N3O2 B2648244 2-[(2-ethylquinazolin-4-yl)oxy]-N-(2,4,6-trimethylphenyl)acetamide CAS No. 1111052-07-3](/img/structure/B2648244.png)
2-[(2-ethylquinazolin-4-yl)oxy]-N-(2,4,6-trimethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[(2-ethylquinazolin-4-yl)oxy]-N-(2,4,6-trimethylphenyl)acetamide” is a chemical compound with the molecular formula C21H23N3O2 . It has a molecular weight of 349.43 . This compound is part of a series of novel 4,6,7-substituted quinazoline derivatives that have been designed, synthesized, and evaluated for their antiproliferative activities against human cancer cell lines .
Molecular Structure Analysis
The molecular structure of “2-[(2-ethylquinazolin-4-yl)oxy]-N-(2,4,6-trimethylphenyl)acetamide” consists of a quinazoline core, which is a bicyclic compound containing two nitrogen atoms in one of the rings. Attached to this core are various substituents, including an ethyl group, an oxy group, and a trimethylphenyl group .Applications De Recherche Scientifique
Synthesis and Pharmacological Activities
Quinazolinone derivatives, including compounds structurally related to 2-[(2-ethylquinazolin-4-yl)oxy]-N-(2,4,6-trimethylphenyl)acetamide, have been synthesized and studied for various pharmacological activities. These compounds have been found to possess significant analgesic, anti-inflammatory, and antimicrobial activities. For instance, a study highlighted the synthesis of quinazolinyl acetamides that exhibited potent analgesic and anti-inflammatory activities, suggesting their potential therapeutic applications (Alagarsamy et al., 2015). Similarly, other research has focused on synthesizing oxoquinazoline derivatives to evaluate their pharmacological properties, including antibacterial and anti-inflammatory effects (Rajveer et al., 2010).
Antitumor and Antimicrobial Agents
Quinazolinone-based derivatives have also been explored for their antitumor and antimicrobial activities. A particular study synthesized quinazolinone derivatives that showed broad-spectrum antitumor activity and demonstrated potential as dual inhibitors for tyrosine kinases VEGFR-2 and EGFR, important targets in cancer therapy (Riadi et al., 2021). Another research synthesized new quinazolines that were evaluated as potential antimicrobial agents, showing effectiveness against various bacterial and fungal strains (Desai et al., 2007).
Molecular Docking and Antifungal Agents
Further investigations into quinazolinone compounds include molecular docking studies to explore their binding affinities and potential mechanisms of action. One study focused on the vibrational spectroscopy and molecular docking of a quinazolinone-based derivative, highlighting its inhibitory activity against the BRCA2 complex, which is implicated in cancer (El-Azab et al., 2016). Additionally, research on morpholin-3-yl-acetamide derivatives identified them as broad-spectrum antifungal agents with significant activity against Candida and Aspergillus species (Bardiot et al., 2015).
Orientations Futures
The future directions for research on “2-[(2-ethylquinazolin-4-yl)oxy]-N-(2,4,6-trimethylphenyl)acetamide” and similar compounds could involve further exploration of their antiproliferative activities against different types of cancer cells. Additionally, more detailed studies on their mechanisms of action could lead to the development of more effective anticancer drugs .
Propriétés
IUPAC Name |
2-(2-ethylquinazolin-4-yl)oxy-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-5-18-22-17-9-7-6-8-16(17)21(23-18)26-12-19(25)24-20-14(3)10-13(2)11-15(20)4/h6-11H,5,12H2,1-4H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOVFQMNPPPSFQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=C(C=C(C=C3C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-ethylquinazolin-4-yl)oxy]-N-(2,4,6-trimethylphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-chloro-4-fluorophenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~-thieno[3,2-c][1,2]thiazine-3-carbothioamide](/img/structure/B2648163.png)
![2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2648164.png)

![5-[(3-chlorophenyl)sulfanyl]-N-(2,4-difluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2648166.png)
![N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2648167.png)

![4-[5-(4-hydroxyphenyl)-1H-pyrimidin-2-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B2648170.png)


![1-[(2-Methoxyphenyl)methyl]-3-(2-methylphenyl)urea](/img/structure/B2648176.png)


![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-phenylbutanamide](/img/structure/B2648184.png)